molecular formula C16H16BrNO B311985 N-(4-bromophenyl)-2-phenylbutanamide

N-(4-bromophenyl)-2-phenylbutanamide

Cat. No.: B311985
M. Wt: 318.21 g/mol
InChI Key: WTJYDDXKPMRGRW-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-phenylbutanamide is a brominated aromatic amide characterized by a 4-bromophenyl group attached to a 2-phenylbutanamide backbone. These compounds are typically synthesized via amidation reactions between acyl chlorides and 4-bromoaniline derivatives, often under microwave irradiation or catalytic conditions . The bromine substituent at the para position of the phenyl ring enhances electronic and steric effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(4-bromophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

WTJYDDXKPMRGRW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
  • Structure: Features a quinoline ring instead of the phenylbutanamide chain.
  • Synthesis: Produced via microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline, achieving yields >80% in solvent-free conditions .
N-(4-Bromophenyl)furan-2-carboxamide (3)
  • Structure : Contains a furan ring as the acyl group.
  • Synthesis : Synthesized in 94% yield via room-temperature reaction of furan-2-carbonyl chloride with 4-bromoaniline .
N-(4-Bromophenyl)-pyridine-2-carboxamide
  • Structure : Pyridine replaces the phenylbutanamide chain.
  • Applications : Acts as a bidentate ligand in palladium(II) complexes, showing promise in anticancer research due to its ability to bind DNA and inhibit cisplatin-resistant cells .
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide
  • Structure : Structural isomer of the target compound, with an additional methyl group at the ortho position of the bromophenyl ring.
  • Physicochemical Properties: Molecular weight 332.23 g/mol, logP ~4.2 (estimated), indicating higher lipophilicity than the non-methylated analog .
Antimicrobial Activity
  • N-(4-Bromophenyl)-2-chloroacetamide derivatives exhibit MICs of 13–27 μM against S. aureus and E. coli, attributed to electron-withdrawing bromine enhancing membrane penetration .
  • N-(4-Bromophenyl)furan-2-carboxamide derivatives show moderate activity against MRSA, with yields influenced by electron-donating substituents on boronic acids .
Enzyme Inhibition
  • N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) demonstrates potent inhibition of monoacylglycerol lipase (MGL), comparable to iodine- and chlorine-substituted analogs, suggesting halogen size has minimal impact on activity .
Anticancer Potential
  • Pd(II) complexes of N-(4-bromophenyl)-pyridine-2-carboxamide show enhanced cytotoxicity against cisplatin-resistant cells due to stable chelation and DNA intercalation .

Physicochemical and Electronic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Key Applications Reference
N-(4-Bromophenyl)-2-phenylbutanamide C₁₇H₁₈BrNO 332.23 Bromophenyl, butanamide ~3.8 Not reported
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 280.10 Furan, bromophenyl ~2.5 Antimicrobial, Suzuki coupling
N-(4-Bromophenyl)quinoline-2-carboxamide C₁₆H₁₁BrN₂O 327.18 Quinoline, bromophenyl ~3.2 Anticancer lead
Pd(II)-pyridine-2-carboxamide complex C₂₄H₁₈Br₂N₄O₂Pd 706.63 Pd center, pyridine ~1.5 Anticancer agents

Key Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances antimicrobial activity but has minimal impact on enzyme inhibition .
  • Structural Flexibility: Substituting the acyl group (e.g., quinoline, pyridine, furan) tailors compounds for specific applications, such as anticancer vs. antimicrobial .
  • Limitations : Direct data on this compound are sparse; most insights derive from analogs. Further studies on its logP, solubility, and biological targets are needed.

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